molecular formula C9H7Cl2N3O2 B2996296 Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1638771-51-3

Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2996296
CAS RN: 1638771-51-3
M. Wt: 260.07
InChI Key: PVAAUTJDSOADMB-UHFFFAOYSA-N
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Description

“Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” is a chemical compound used as a pharmaceutical intermediate . It is also known as "Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d]pyrimidine-6-carboxylate" .


Synthesis Analysis

The synthesis of this compound involves heating the reactants in a Parr bomb at 125-130°C for 6-6.5 hours . The solution is then concentrated to a viscous oily syrup and purified via two consecutive preparative thin-layer chromatography steps . Another method involves stirring a solution of compound 1 in EtOH, followed by the addition of Zinc and acetic acid under a nitrogen atmosphere .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic aromatic system containing a pyrrole ring fused with a pyrimidine ring . The compound also contains two chlorine atoms and a methyl group attached to the pyrrolo[2,3-d]pyrimidine core .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 246.05 . The compound’s InChI Code is 1S/C8H5Cl2N3O2/c1-15-7 (14)4-2-3-5 (9)12-8 (10)13-6 (3)11-4/h2H,1H3, (H,11,12,13) .

Scientific Research Applications

Synthesis and Structural Studies

  • A study explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. The synthesis process involved reactions that yielded previously unknown derivatives, highlighting the chemical flexibility and potential for producing biologically active compounds (Zinchenko et al., 2018).
  • Another research focused on the synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d]pyrimidine, underlining the compound's significance as an intermediate in small molecule anticancer drugs. The study presented a rapid synthetic method, contributing to the compound's accessibility for further biological evaluation (Zhou et al., 2019).

Chemical Transformations and Potential Applications

  • Research on new transformations of 2-methylsulfanyl-4,6-dichloropyrimidine-5-carbaldehyde involving enamines has opened avenues for synthesizing condensed azines, demonstrating the compound's versatility in producing diverse chemical structures with potential biological activities (Bakulina et al., 2014).
  • The study of pyrimidines and purines' structures by X-ray methods provided insights into the electronic structure and spatial arrangement of related compounds, essential for understanding their interaction with biological targets (Clews & Cochran, 1948).

Advanced Chemical Modifications

  • An innovative strategy for the triarylation of pyrrolopyrimidines using microwave-promoted cross-coupling reactions showcased the compound's potential in creating complex molecular structures that could be relevant for pharmaceutical applications (Prieur et al., 2015).
  • The design of a series of isostructural co-crystals with aminopyrimidines through chloro/methyl exchange studies demonstrated the structural versatility and potential for forming stable molecular architectures, which could have implications in drug design and development (Ebenezer et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H313, H315, H317, H319, H320, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It is recommended to store the compound in a refrigerator .

properties

IUPAC Name

methyl 2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O2/c1-14-5(8(15)16-2)3-4-6(10)12-9(11)13-7(4)14/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAAUTJDSOADMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=C(N=C2Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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